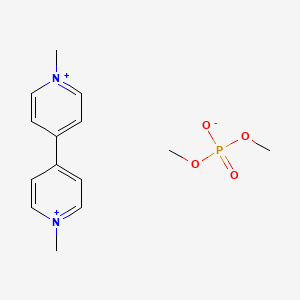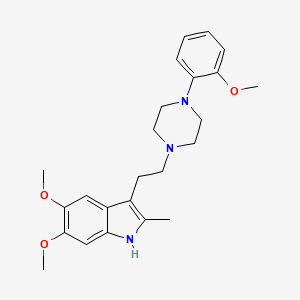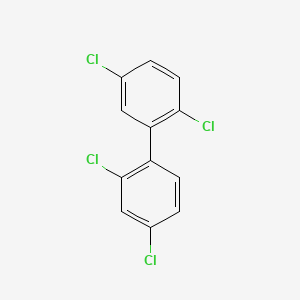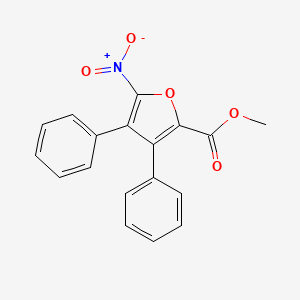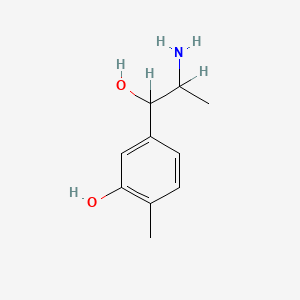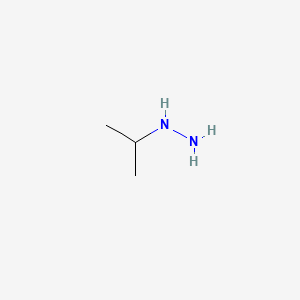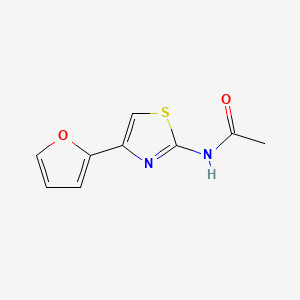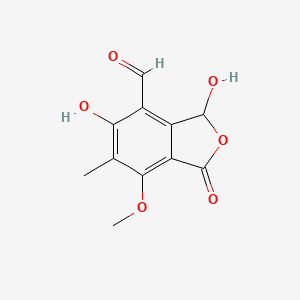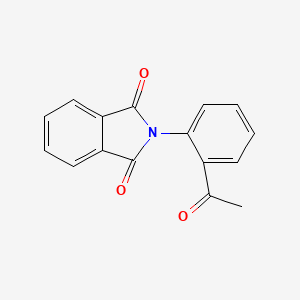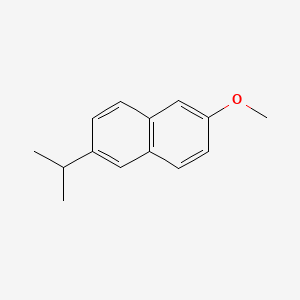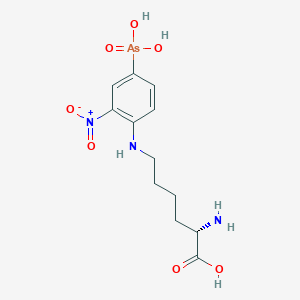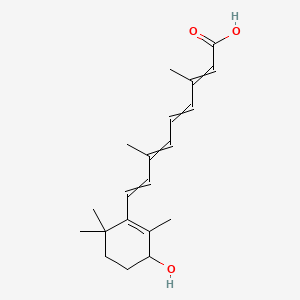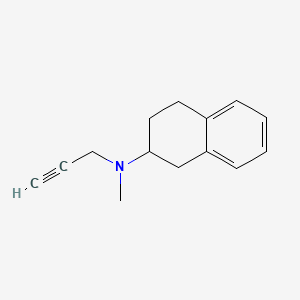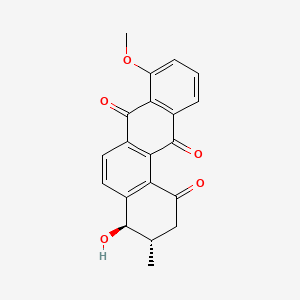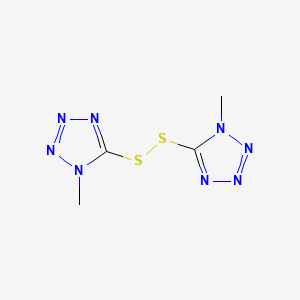
5,5'-Dithiobis(1-methyltetrazole)
Vue d'ensemble
Description
5,5’-Dithiobis(1-methyltetrazole) is an organic compound with the molecular formula C4H6N8S2 . The structure of this compound is reported to have two 1-methyl-1H-tetrazole-5-thiolate units linked by an S-S disulfide bridge .
Molecular Structure Analysis
The molecular structure of 5,5’-Dithiobis(1-methyltetrazole) consists of two 1-methyl-1H-tetrazole-5-thiolate units linked by an S-S disulfide bridge . The molecular weight of the compound is 230.27 g/mol .Physical And Chemical Properties Analysis
5,5’-Dithiobis(1-methyltetrazole) has a predicted density of 1.96±0.1 g/cm3, a melting point of 110 °C, and a predicted boiling point of 494.1±28.0 °C .Applications De Recherche Scientifique
Enzyme Interaction and Implications for Antibiotics
5,5'-Dithiobis(1-methyltetrazole) has shown significant interactions with enzymes, particularly with aldehyde dehydrogenase. In a study, it was found that this compound exhibits a rapid and pronounced inactivatory effect on sheep liver cytoplasmic aldehyde dehydrogenase. This is very similar to the effect of disulfiram, a compound used therapeutically to deter alcohol consumption in alcoholics (Kitson, 1986).
Impact on Alcohol Metabolism
5,5'-Dithiobis(1-methyltetrazole) also plays a role in the interaction between certain cephalosporin antibiotics and alcohol metabolism. The symptoms of the Antabuse-like reaction induced by these antibiotics are due to the inactivation of hepatic aldehyde dehydrogenase, possibly by a reactive metabolite such as 5,5'-dithiobis(1-methyltetrazole) (Kitson, 1987).
Photochemistry and Molecular Structure
A study focused on the molecular structure and photochemistry of 5-mercapto-1-methyltetrazole, a related compound, provides insights into the photochemical processes and structural properties of such compounds. It also discusses the production of various chemical species upon UV-irradiation of this compound, which may have implications for the understanding of 5,5'-dithiobis(1-methyltetrazole) (Gómez-Zavaglia et al., 2006).
Applications in Chemical Synthesis
5,5'-Dithiobis(1-methyltetrazole) and its derivatives have been utilized in chemical synthesis. For example, 1,1′-azobis(5-methyltetrazole), a high-nitrogen compound structurally related to 5,5'-Dithiobis(1-methyltetrazole), has been synthesized for various applications (Tang et al., 2012).
Applications in Enzyme Modification
The compound has been utilized in the synthesis of heterocyclic disulfides for enzyme modification. This includes its use as a thiol-specific reagent, which has been demonstrated in the modification of enzymes like lactate dehydrogenase and malate dehydrogenase (Schmidt et al., 1984).
Potential in Cancer Chemoprevention
Related compounds, such as dithiolethiones, have been studied for their cancer chemopreventive properties. These studies are relevant as they provide insights into the broader class of compounds that include 5,5'-Dithiobis(1-methyltetrazole). These compounds are known for their ability to induce phase II enzymes, which may be relevant for cancer prevention (Zhang & Munday, 2008).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Tetrazole derivatives, including compounds similar to 5,5'-Dithiobis(1-methyltetrazole), have been researched for their efficiency in protecting metals like steel in corrosive environments (Hassan et al., 2007).
Orientations Futures
Future research could focus on further elucidating the synthesis, chemical reactions, and mechanism of action of 5,5’-Dithiobis(1-methyltetrazole). Additionally, the development of ALDH isozyme-selective inhibitors, which could include compounds like 5,5’-Dithiobis(1-methyltetrazole), has been suggested as a potential therapeutic strategy .
Propriétés
IUPAC Name |
1-methyl-5-[(1-methyltetrazol-5-yl)disulfanyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8S2/c1-11-3(5-7-9-11)13-14-4-6-8-10-12(4)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTIRCKWBGLFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SSC2=NN=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211729 | |
| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dithiobis(1-methyltetrazole) | |
CAS RN |
62671-38-9 | |
| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062671389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Dithiobis(1-methyltetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

